Cas no 53452-34-9 (Creticoside C)
Creticoside C structure
Product Name:Creticoside C
CAS No:53452-34-9
MF:C26H44O8
MW:484.622769355774
CID:384494
PubChem ID:91895329
Update Time:2025-04-19
Creticoside C Chemical and Physical Properties
Names and Identifiers
-
- b-D-Glucopyranoside, (2b,6b)-6,16-dihydroxykauran-2-yl (9CI)
- Creticoside C
- (2β,5β,6β,8α,9β,10α,13α,16β)-6,16-Dihydroxykauran-2-yl β-D-glucop yranoside
- 1H-2,10a-Ethanophenanthrene,b-D-glucopyranoside deriv.
- 2b,6b,16a-Trihydroxy-(-)-kauran-2b-D-glucopyranoside
- Kaurane, b-D-glucopyranoside deriv.
- DTXSID101210716
- beta-D-Glucopyranoside, (2beta,6beta)-6,16-dihydroxykauran-2-yl
- AKOS032961675
- (2R,3R,4S,5S,6R)-2-[[(1R,3R,4R,7R,9S,10R,13R,14R)-3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 6beta,16-Dihydroxykauran-2beta-yl beta-D-glucopyranoside
- 1H-2,10a-Ethanophenanthrene, -D-glucopyranoside deriv.; Kaurane, -D-glucopyranoside deriv.; 2,6,16-Trihydroxy-(-)-kauran-2-D-glucopyranoside
- 53452-34-9
- I(2)-D-Glucopyranoside, (2I(2),6I(2))-6,16-dihydroxykauran-2-yl
-
- Inchi: 1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3/t13-,14-,15-,16-,17+,18-,19+,20-,21-,22-,24+,25-,26-/m1/s1
- InChI Key: RGKNTHMUHXNDHJ-UBQJNZDZSA-N
- SMILES: O[C@]1(C)C[C@@]23C[C@H]([C@@H]4C(C)(C)C[C@H](C[C@@]4(C)[C@@H]2CC[C@@H]1C3)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O
Computed Properties
- Exact Mass: 484.30400
- Monoisotopic Mass: 484.30361836g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 34
- Rotatable Bond Count: 3
- Complexity: 791
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 13
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 140Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.3±0.1 g/cm3
- Boiling Point: 654.3±55.0 °C at 760 mmHg
- Flash Point: 349.5±31.5 °C
- PSA: 139.84000
- LogP: 0.93600
- Vapor Pressure: 0.0±4.5 mmHg at 25°C
Creticoside C Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Creticoside C Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN3718-1 mg |
Creticoside C |
53452-34-9 | 98% | 1mg |
¥ 2,860 | 2023-07-11 | |
| TargetMol Chemicals | TN3718-5 mg |
Creticoside C |
53452-34-9 | 98% | 5mg |
¥ 14,000 | 2023-07-11 | |
| TargetMol Chemicals | TN3718-5mg |
Creticoside C |
53452-34-9 | 5mg |
¥ 14000 | 2024-07-20 | ||
| TargetMol Chemicals | TN3718-1mg |
Creticoside C |
53452-34-9 | 1mg |
¥ 2860 | 2024-07-20 | ||
| A2B Chem LLC | AG28298-5mg |
6β,16-Dihydroxykauran-2β-yl β-D-glucopyranoside |
53452-34-9 | 96.0% | 5mg |
$660.00 | 2024-04-19 |
Creticoside C Related Literature
-
1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
53452-34-9 (Creticoside C) Related Products
- 69884-00-0(Pseudoginsenoside F11)
- 11024-24-1(Digitonin)
- 83207-58-3(Astragaloside A)
- 84687-42-3(Astragaloside III)
- 84687-43-4(Astragaloside IV)
- 152685-91-1(Cimiside B)
- 136656-07-0(Timosaponin BII)
- 41059-79-4(Timosaponin AIII)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent